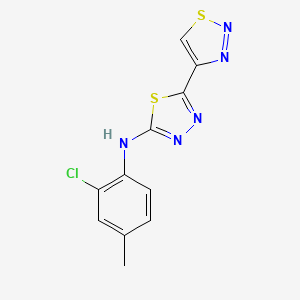
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CTET or Compound 1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. In cancer research, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis and inhibit cell growth and migration. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of macrophages. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis, its anti-inflammatory effects, and its potential neuroprotective effects. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and therapeutic potential.
将来の方向性
There are several future directions for research on N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine, including further studies on its mechanism of action and therapeutic potential in cancer, inflammation, and neurodegenerative diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, as well as exploring its potential as a drug candidate for clinical use.
合成法
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine can be synthesized through a multistep process, as described in a patent application by the inventors. The synthesis involves the reaction of 2-chloro-4-methylphenylamine with thiosemicarbazide, followed by cyclization using phosphorus oxychloride and thionyl chloride. The resulting compound is then treated with sodium azide and hydrazine hydrate to obtain this compound.
科学的研究の応用
N-(2-Chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, as demonstrated in a study on breast cancer cells. Inflammation research has also shown this compound to have anti-inflammatory effects, as evidenced by its ability to reduce the production of inflammatory cytokines in a study on mouse macrophages. In neurodegenerative disease research, this compound has been studied for its potential to protect against neuronal damage and improve cognitive function, as demonstrated in a study on Alzheimer's disease.
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-5-(thiadiazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5S2/c1-6-2-3-8(7(12)4-6)13-11-16-15-10(19-11)9-5-18-17-14-9/h2-5H,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPBXZPVKZIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(S2)C3=CSN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)
![6-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2984244.png)
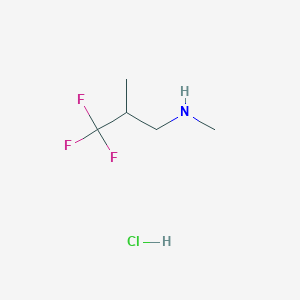
![5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid](/img/structure/B2984247.png)
![N-(3-(dimethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2984248.png)
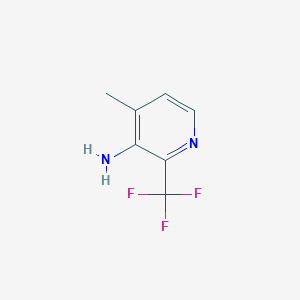
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2984251.png)
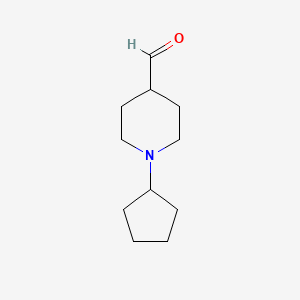


![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-fluorobenzenecarboxamide](/img/structure/B2984260.png)
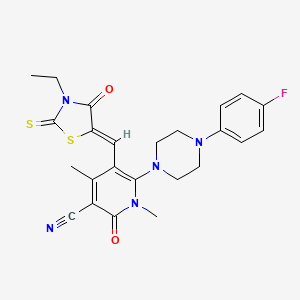
![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)
